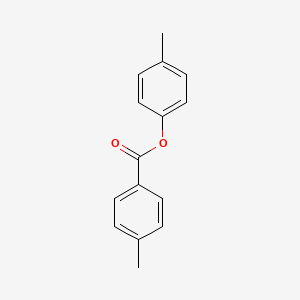
Benzoic acid, 4-methyl-, 4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, 4-methylphenyl ester can be achieved through the esterification of 4-methylbenzoic acid with 4-methylphenol. This reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally includes the purification of the final product through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-, 4-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and 4-methylphenol in the presence of an acid or base.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Hydrolysis: 4-methylbenzoic acid and 4-methylphenol.
Oxidation: Corresponding carboxylic acids.
Substitution: Nitro or halogenated derivatives of the ester.
Scientific Research Applications
Benzoic acid, 4-methyl-, 4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-, 4-methylphenyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release 4-methylbenzoic acid and 4-methylphenol, which may exert biological effects through their interactions with enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a 4-methylphenyl ester group.
Benzoic acid, 4-methylphenyl ester: Similar structure but without the additional methyl group on the phenyl ring.
Uniqueness
Benzoic acid, 4-methyl-, 4-methylphenyl ester is unique due to the presence of methyl groups on both the benzoic acid and phenyl ester moieties, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
15024-08-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-methylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-3-7-13(8-4-11)15(16)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
LTTHKDIHUGJTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















